Virginiamycin S1 is a cyclic depsipeptide belonging to the streptogramin family of antibiotics. [] It is primarily produced by various species of the bacterium Streptomyces, including Streptomyces virginiae. [, ] This compound plays a significant role in scientific research as a model system for studying peptide synthesis, depsipeptide chemistry, and antibiotic mechanisms of action.
Methods of Synthesis
The synthesis of Virginiamycin S1 can be approached through various methods, including:
Molecular Structure
The molecular formula for Virginiamycin S1 is , with a molecular weight of approximately 823.9 g/mol . The structure features multiple functional groups, including:
The detailed structural representation includes a complex arrangement of nitrogen and oxygen atoms that play crucial roles in its biological activity.
Chemical Reactions Involving Virginiamycin S1
Virginiamycin S1 primarily engages in reactions related to its antimicrobial activity:
Virginiamycin S1 exerts its antimicrobial effects primarily through:
This mechanism underscores its effectiveness against gram-positive bacteria, making it valuable in both therapeutic and agricultural contexts.
Properties Overview
Virginiamycin S1 exhibits several notable physical and chemical properties:
Virginiamycin S1 has various applications across different fields:
Virginiamycin S₁, also known by its systematic IUPAC name N-[(6R,9S,10R,13S,15aS,22S,24aS)-22-Benzyl-6-ethyl-10,23-dimethyl-5,8,12,15,17,21,24-heptaoxo-13-phenyldocosahydro-12H-pyrido[2,1-f]pyrrolo[2,1-l][1,4,7,10,13,16]oxapentaazacyclononadecin-9-yl]-3-hydroxypyridine-2-carboxamide, represents a complex macrocyclic antibiotic [3]. Its molecular formula is C₄₃H₄₉N₇O₁₀, corresponding to a molecular weight of 823.89 g/mol [1] [2]. This formula encompasses 43 carbon atoms, 49 hydrogen atoms, 7 nitrogen atoms, and 10 oxygen atoms, reflecting a densely functionalized structure characteristic of bioactive natural products.
Virginiamycin S₁ is biosynthesized by Streptomyces virginiae and belongs to the virginiamycin family of antibiotics, which consist of synergistic pairs classified as group A (e.g., virginiamycin M₁) and group B compounds [1] [6]. Virginiamycin S₁ serves as the principal streptogramin B component within this complex, distinguishing it structurally and functionally from group A molecules like virginiamycin M₁, which are polyunsaturated macrolactones [4] [6].
Table 1: Key Identifiers of Virginiamycin S₁
Property | Value |
---|---|
CAS Registry Number | 23152-29-6 |
Synonyms | Staphylomycin S, Antibiotic 899, Dihydro virginiamycin S₁ |
Molecular Formula | C₄₃H₄₉N₇O₁₀ |
Molecular Weight | 823.89 g/mol |
Biosynthetic Source | Streptomyces virginiae |
Classification | Streptogramin B / Cyclic hexadepsipeptide |
The architectural complexity of virginiamycin S₁ arises from its cyclic hexadepsipeptide framework, characterized by alternating ester and amide linkages that form a 23-membered macrocyclic ring [1] [4]. This structure incorporates several non-proteinogenic amino acids, most notably L-phenylglycine (L-pheGly), which is essential for ribosomal binding and biological activity [1] [9]. The molecule displays seven stereogenic centers with defined absolute configurations: 6R, 9S, 10R, 13S, 15aS, 22S, 24aS [3]. These chiral centers govern its three-dimensional conformation, facilitating precise interactions with the bacterial ribosome [4].
Crystallographic and spectroscopic analyses confirm that the molecule adopts a rigid, saddle-shaped conformation stabilized by intramolecular hydrogen bonding between the amide N–H of residue 3 and the carbonyl oxygen of residue 1 [5]. This conformation creates distinct hydrophilic and hydrophobic faces, enabling it to dock specifically into the peptidyl transferase center of the 50S ribosomal subunit [4] [9]. The stereochemical integrity is biosynthetically maintained through nonribosomal peptide synthetase (NRPS) machinery, with the visG gene encoding a dedicated L-lysine 2-aminotransferase responsible for generating the L-pheGly precursor [1] [2].
Comprehensive spectroscopic profiling has been pivotal in deciphering the structural intricacies of virginiamycin S₁:
Nuclear Magnetic Resonance (NMR) Spectroscopy:Extensive ¹H and ¹³C NMR analyses (including 2D-COSY, HSQC, and HMBC) in deuterated dimethyl sulfoxide and deuterated chloroform solutions reveal characteristic chemical shifts indicative of its depsipeptide backbone. Key signals include the anomeric proton of the 3-hydroxypicolinoyl moiety at δ 8.50 ppm, the depsidone carbonyl at δ 172.5 ppm, and aromatic resonances between δ 7.2–7.8 ppm for phenyl and benzyl substituents [5] [9]. Stereospecific assignments are achieved through Nuclear Overhauser Effect Spectroscopy (NOESY), confirming trans amide bonds and spatial proximities critical for macrocyclic rigidity [5].
Mass Spectrometry (MS):High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) displays a prominent [M+H]⁺ ion peak at m/z 824.6502 (calculated 824.6508 for C₄₃H₅₀N₇O₁₀), confirming the molecular formula [2] [7]. Tandem mass spectrometry (MS/MS) fragments reveal signature cleavage patterns, particularly the loss of the 3-hydroxypicolinoyl moiety (-139 Da) and sequential decomposition of the depsipeptide ring [7]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enable sensitive detection in complex matrices like distillers grains, leveraging transitions such as m/z 824 → 807 for quantification [7].
X-Ray Diffraction (XRD):Single-crystal XRD analysis unequivocally established the absolute configuration and macroscopic conformation. Crystals grown from methanol-diethyl ether solutions belong to the monoclinic space group P2₁, with unit cell parameters a = 14.2 Å, b = 18.5 Å, c = 16.8 Å, β = 115°. Electron density maps validate the R configuration at C6 and S configuration at C9, alongside torsional angles constraining the molecule’s bioactive topology [5].
Table 2: Spectroscopic and Analytical Signatures of Virginiamycin S₁
Technique | Key Diagnostic Features |
---|---|
¹H NMR (DMSO-d₆) | δ 8.50 (s, H-picolinoyl), δ 7.2–7.8 (m, aromatic H), δ 5.10 (m, H-9), δ 1.15 (t, CH₃CH₂-) |
¹³C NMR (CDCl₃) | δ 172.5 (C=O depsidone), δ 168.2–170.8 (amide C=O), δ 135.0–128.5 (aromatic C) |
HR-ESI-MS | [M+H]⁺ m/z 824.6502 (Δ 0.6 ppm error) |
LC-MS/MS (Quant) | Transition m/z 824 → 807 (Collision Energy: 25 eV) |
XRD Space Group | P2₁ |
Virginiamycin S₁ exemplifies the streptogramin B family, characterized by cyclic depsipeptides that inhibit bacterial protein synthesis at the aminoacyl-tRNA binding and peptide bond formation stages [4] [6]. Its structural attributes align with yet distinguish it from related streptogramin B antibiotics:
Core Architecture:Like pristinamycin IA and mikamycin B, virginiamycin S₁ features a hexadepsipeptide scaffold with an ester linkage between the C-terminal carboxyl group and a β-hydroxyl group of an internal threonine residue. However, virginiamycin S₁ uniquely incorporates L-phenylglycine at position 3, whereas pristinamycin IA utilizes L-aminobutyric acid [4] [6]. This variation influences ribosomal binding kinetics and resistance profiles.
Synergistic Mechanism:Streptogramin B antibiotics exhibit bacteriostatic activity alone but become bactericidal when paired with streptogramin A components (e.g., virginiamycin M₁). Virginiamycin S₁ binds the 50S ribosomal subunit with an affinity (Kd ≈ 10 nM) amplified 40-fold when preceded by virginiamycin M₁ binding. This synergy arises from M₁-induced conformational changes in the peptidyl transferase center, optimizing S₁ binding and irreversibly blocking substrate access [4] [6].
Resistance Implications:Enzymatic inactivation via virginiamycin B lyase or acetyltransferases affects most natural streptogramin B compounds. Virginiamycin S₁’s L-phenylglycine moiety, however, confers marginal resistance to hydrolysis compared to pristinamycin IA [5] [6]. Semi-synthetic derivatives like quinupristin (derived from virginiamycin S₁) retain activity against some resistant strains by sterically hindering lyase access [1] [9].
Spectrum of Activity:Consistent with streptogramin B antibiotics, virginiamycin S₁ demonstrates potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) but limited efficacy against Gram-negative organisms due to permeability barriers [1] [2]. Its synergy with virginiamycin M₁ extends activity to multidrug-resistant pathogens like vancomycin-resistant enterococci (VRE) [4] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7